(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid
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Overview
Description
(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid is an organic compound with a complex structure that includes a morpholine ring, a nitro group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid typically involves multi-step organic reactions. One common method starts with the nitration of a phenylacetic acid derivative to introduce the nitro group. This is followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules such as proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Morpholin-4-yl-5-nitro-phenyl)-methanol
- (2-Morpholin-4-yl-5-nitro-phenyl)-ethanol
Uniqueness
(2-Morpholin-4-yl-5-nitro-phenyl)-acetic acid is unique due to the presence of the acetic acid moiety, which can impart different chemical and biological properties compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
52427-07-3 |
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Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C12H14N2O5/c15-12(16)8-9-7-10(14(17)18)1-2-11(9)13-3-5-19-6-4-13/h1-2,7H,3-6,8H2,(H,15,16) |
InChI Key |
UNELIIKKWOQXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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